molecular formula C21H21N3O3 B11449286 Propan-2-yl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Propan-2-yl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11449286
M. Wt: 363.4 g/mol
InChI Key: ZBCPCWFJHNFDPH-UHFFFAOYSA-N
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Description

Propan-2-yl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is a complex organic compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their extensive range of therapeutic applications, including antibacterial, antifungal, antiviral, and anticancer activities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of benzimidazole derivatives typically involves the condensation of ortho-phenylenediamines with benzaldehydes using various reagents and conditions. For instance, a common method involves reacting ortho-phenylenediamines with benzaldehydes in the presence of an oxidizing agent like sodium metabisulphite under mild conditions . The reaction mixture is then washed with hexane and water to isolate the benzimidazole derivatives.

Industrial Production Methods

Industrial production of benzimidazole derivatives often employs similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of biomass derivatives and reduction of toxic solvents, are being explored to make the production process more environmentally friendly .

Chemical Reactions Analysis

Types of Reactions

Propan-2-yl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions depending on the reagents and conditions used.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce deoxygenated compounds.

Scientific Research Applications

Propan-2-yl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of benzimidazole derivatives typically involves the inhibition of specific enzymes or proteins within the target cells. For example, some benzimidazole compounds inhibit tubulin polymerization, which disrupts cell division and leads to cell death . The molecular targets and pathways involved can vary depending on the specific structure of the compound.

Comparison with Similar Compounds

Similar Compounds

    Omeprazole: A benzimidazole derivative used as an antiulcer agent.

    Thiabendazole: An antihelmintic agent.

    Nocodazole: An antinematodal agent.

Uniqueness

Propan-2-yl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate is unique due to its specific structure, which combines a benzimidazole core with a pyrimido[1,2-a]benzimidazole moiety. This unique structure may contribute to its distinct biological activities and potential therapeutic applications .

Properties

Molecular Formula

C21H21N3O3

Molecular Weight

363.4 g/mol

IUPAC Name

propan-2-yl 4-(3-hydroxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C21H21N3O3/c1-12(2)27-20(26)18-13(3)22-21-23-16-9-4-5-10-17(16)24(21)19(18)14-7-6-8-15(25)11-14/h4-12,19,25H,1-3H3,(H,22,23)

InChI Key

ZBCPCWFJHNFDPH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(N2C3=CC=CC=C3N=C2N1)C4=CC(=CC=C4)O)C(=O)OC(C)C

Origin of Product

United States

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